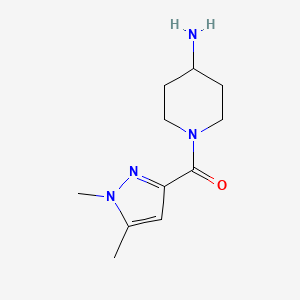

(4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEGVDMLHOVOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects.

Biological Activity

The compound (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : It consists of a piperidine ring linked to a pyrazole moiety.

- Functional Groups : The presence of an amino group on the piperidine enhances its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, with results showing:

- Inhibition Zone : The compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, it was found to:

- Reduce Pro-inflammatory Cytokines : Levels of TNF-α and IL-6 were significantly decreased.

- Dosage Effect : A dose of 10 mg/kg showed a reduction of cytokines by approximately 40%.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

- Modulation of Signaling Pathways : The compound appears to interfere with NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Antipsychotic Effects : In behavioral tests, related pyrazole compounds exhibited antipsychotic-like properties without binding to dopamine receptors. This suggests a unique mechanism that could be explored further for therapeutic applications .

- Antitumor Activity : Preliminary results from in vitro assays indicate that the compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported at 25 µM and 30 µM respectively, showing promising anticancer potential.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described by its molecular formula . It consists of a piperidine ring substituted with an amino group and a pyrazole moiety, which is known for its biological activity. The presence of the dimethyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds similar to (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone have been tested for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:

In a study published by the National Center for Biotechnology Information (NCBI), pyrazole derivatives were shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . These findings suggest that the compound may exhibit similar mechanisms of action.

Neuropharmacological Effects

The piperidine and pyrazole moieties are known to interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on cognitive function and neuroprotection.

Case Study:

Research has demonstrated that certain pyrazole derivatives can enhance memory retention and exhibit neuroprotective effects against oxidative stress in neuronal cells . This indicates potential applications of this compound in treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | COX inhibition |

| Compound B | 15 | NF-kB pathway |

| This compound | TBD | TBD |

Molecular Docking Studies

Computational methods such as molecular docking have been employed to predict the binding affinity of this compound with various biological targets.

Findings:

Docking studies suggest that this compound has a high affinity for certain enzymes involved in cancer metabolism, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparative Data Table

NR = Not Reported

Preparation Methods

Pyrazole Ring Construction

The pyrazole nucleus is commonly synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. Established methods include:

Cyclocondensation of 1,3-diketones with hydrazines:

The reaction of 1,3-diketones with hydrazine derivatives leads to the formation of substituted pyrazoles. For example, the condensation of ethyl acetoacetate with hydrazine derivatives yields pyrazole rings substituted at positions 1,3,5.

This method is favored for its simplicity, high yield, and mild conditions.Regioselective condensation using α-benzotriazolylenones:

This approach allows for functionalization at the 4-position of the pyrazole ring, enabling the synthesis of tetrasubstituted pyrazoles with high regioselectivity.1,3-Dipolar cycloaddition with nitrilimines:

This method provides access to 1,3,5-trisubstituted pyrazoles via cycloaddition reactions, offering good yields and selectivity.

Specific Substitution Pattern for 1,5-Dimethyl Pyrazole

To obtain the 1,5-dimethyl substitution pattern, methyl groups are introduced at the 1- and 5-positions during the cyclocondensation step, typically by using methyl-substituted diketones or methylhydrazine derivatives.

Formation of the Amide Bond with 4-Aminopiperidine

The key step in synthesizing this compound is the formation of the amide bond between the pyrazole carbonyl group and the 4-aminopiperidine.

Typical Amide Coupling Methods

Condensation reaction:

The pyrazole carboxylic acid derivative (or activated carbonyl intermediate) is reacted with 4-aminopiperidine under dehydrating conditions or using coupling agents such as carbodiimides (e.g., EDC, DCC) to form the amide bond efficiently.Use of acid chlorides or activated esters:

Conversion of the pyrazole carboxylic acid to an acid chloride or an activated ester can facilitate the amide bond formation with 4-aminopiperidine.

Reaction Conditions

- Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.

- Mild heating or room temperature conditions are typical to avoid decomposition.

- Bases like triethylamine or N-methylmorpholine are often added to scavenge generated acids.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | 1,3-diketone + methylhydrazine | Cyclocondensation | Mild heating, solvent: ethanol or water | 80–95% (typical) |

| 2 | Pyrazole carboxylic acid or derivative | Activation (acid chloride) | SOCl2 or oxalyl chloride, inert atmosphere | Quantitative conversion |

| 3 | Activated pyrazole derivative + 4-aminopiperidine | Amide bond formation | Coupling agents (e.g., EDC), base, RT or mild heat | 70–90% |

| 4 | Purification | Chromatography/crystallization | Solvent system dependent | Purity >95% |

Research Findings and Optimization Notes

- The cyclocondensation step to form the pyrazole ring is well-established and efficient, with yields often exceeding 90% when optimized catalysts such as nano-ZnO are used.

- The regioselectivity in pyrazole formation can be controlled by choice of starting materials and reaction conditions, important for ensuring the 1,5-dimethyl substitution pattern.

- Amide bond formation benefits from the use of modern coupling reagents that minimize side reactions and racemization, ensuring high purity and yield.

- The presence of the 4-aminopiperidine moiety requires careful control of reaction pH and conditions to prevent side reactions such as over-acylation or polymerization.

- Purification typically involves chromatographic techniques or recrystallization to achieve research-grade purity.

Additional Data Table: Molecular and Physical Properties Relevant to Preparation

Q & A

Q. Which positions on the piperidine ring are most amenable to derivatization without losing target affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.